molecular formula C17H22N2O4 B6664332 2-[2-[4-[Acetyl(methyl)amino]piperidin-1-yl]-2-oxoethyl]benzoic acid

2-[2-[4-[Acetyl(methyl)amino]piperidin-1-yl]-2-oxoethyl]benzoic acid

Cat. No.: B6664332
M. Wt: 318.4 g/mol
InChI Key: KWTZAPHTWKLTJO-UHFFFAOYSA-N
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Description

2-[2-[4-[Acetyl(methyl)amino]piperidin-1-yl]-2-oxoethyl]benzoic acid is a complex organic compound that features a piperidine ring, an acetyl group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[4-[Acetyl(methyl)amino]piperidin-1-yl]-2-oxoethyl]benzoic acid typically involves multiple stepsThe reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to achieve the required quality standards .

Chemical Reactions Analysis

Types of Reactions

2-[2-[4-[Acetyl(methyl)amino]piperidin-1-yl]-2-oxoethyl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[2-[4-[Acetyl(methyl)amino]piperidin-1-yl]-2-oxoethyl]benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[2-[4-[Acetyl(methyl)amino]piperidin-1-yl]-2-oxoethyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets depend on the specific application and the compound’s structure .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and benzoic acid derivatives. Examples include:

  • 4-[Acetyl(methyl)amino]piperidine
  • 2-Oxoethyl benzoic acid
  • N-Acetylpiperidine[5][5]

Uniqueness

What sets 2-[2-[4-[Acetyl(methyl)amino]piperidin-1-yl]-2-oxoethyl]benzoic acid apart is its unique combination of functional groups, which confer specific reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial contexts[5][5].

Properties

IUPAC Name

2-[2-[4-[acetyl(methyl)amino]piperidin-1-yl]-2-oxoethyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4/c1-12(20)18(2)14-7-9-19(10-8-14)16(21)11-13-5-3-4-6-15(13)17(22)23/h3-6,14H,7-11H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWTZAPHTWKLTJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1CCN(CC1)C(=O)CC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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